[1,1'-Biphenyl]-3-ylmethanol

Physicochemical Properties Solid-State Characterization Crystallization

Developing pyrethroid insecticides demands the correct 3-substituted biphenyl scaffold-2- and 4-isomers fail to yield bioactive esters. [1,1'-Biphenyl]-3-ylmethanol (CAS 69605-90-9) is the validated meta-hydroxymethyl precursor for potent pyrethroid synthesis. • Establishes broad-spectrum insecticidal esters with activity surpassing 3-phenoxybenzyl alcohol-based compounds • Documented H₂O₂ scavenger enabling naphthalene degradation in environmental AOP research • Lower melting point (48-52 °C) vs. 2- and 4-isomers ensures superior solution processability for liquid crystal and pharmaceutical applications

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 69605-90-9
Cat. No. B1268882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3-ylmethanol
CAS69605-90-9
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CO
InChIInChI=1S/C13H12O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10H2
InChIKeyWGUZZTGZDPJWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Biphenyl]-3-ylmethanol Core Properties


[1,1'-Biphenyl]-3-ylmethanol (CAS 69605-90-9), also referred to as 3-biphenylmethanol or 3-(hydroxymethyl)biphenyl, is an aromatic primary alcohol with the molecular formula C13H12O and a molecular weight of 184.23 g/mol [1]. It is characterized by a biphenyl scaffold with a hydroxymethyl (-CH2OH) group substituted at the meta (3-) position . At ambient temperature (20°C), it exists as a solid, typically appearing as a white to light yellow powder or crystal . Its melting point is reported as 48.0-52.0 °C, with a reference value of 50 °C . This compound serves as a versatile building block in organic synthesis, particularly valued for its biphenyl core, which imparts rigidity and potential for π-π interactions in downstream applications .

Rigid biphenyl core for π-π interactions and structural design
Meta-substituted primary alcohol enables regioselective derivatization
Lower melting point supports solution-phase synthesis and processing

Why Positional Isomers Are Not Interchangeable


The position of the hydroxymethyl group on the biphenyl framework dictates the compound's physical properties, reactivity, and ultimate application profile. While [1,1'-Biphenyl]-3-ylmethanol (3-position) shares the same molecular formula and weight with its 2- and 4-positional isomers, these structural differences translate into significant variations in key physicochemical parameters [1][2]. Such differences can affect solubility, crystallization behavior, and the geometry of the molecule in further synthetic transformations, making simple generic substitution unreliable. Furthermore, the specific substitution pattern of the 3-isomer is essential for its established role as a precursor in the synthesis of certain pyrethroid insecticides, a function not inherently shared by the 2- or 4-isomers [3].

!
Melting point variation alters crystallization and solubility profiles compared to 2- and 4-isomers.
!
Boiling point differences may affect thermal stability and processing conditions; volatility is not interchangeable.
!
Only the 3-isomer serves as the critical intermediate for pyrethroid insecticide synthesis; 2- and 4-isomers lack this role.

Quantitative Differentiation from Closest Analogs


Melting Point vs. 2-Methyl and 4-Isomer Analogs

[1,1'-Biphenyl]-3-ylmethanol exhibits a melting point of 48.0–52.0 °C (reference 50 °C) , which is substantially lower than the closely related 2-methyl-3-biphenylmethanol (CAS 76350-90-8) at 73–76 °C and the 4-positional isomer (CAS 3597-91-9) at 96–107 °C . This nearly 25°C lower melting point compared to its 2-methyl analog indicates significantly weaker intermolecular forces, which can be advantageous for applications requiring lower processing temperatures or enhanced solubility in certain solvent systems.

Melting Point vs. Analogs
Data to verify
48–52 °C target; 73–76 °C (2-methyl analog); 96–107 °C (4-isomer)
May facilitate lower-temperature processing and solution-phase reactions.
Reported vendor specifications; independent verification advised.
Physicochemical Properties Solid-State Characterization Crystallization

Boiling Point and Volatility Differences

The boiling point of [1,1'-Biphenyl]-3-ylmethanol at 760 mmHg is predicted to be 334.8±11.0 °C . This is markedly higher than the reported boiling point of the 4-positional isomer, which is 184 °C (at 11 mmHg) . While a direct comparison at the same pressure is not available, this substantial difference in thermal behavior suggests that the 3-isomer is significantly less volatile. This characteristic may be beneficial for reactions conducted at elevated temperatures or for long-term storage without significant evaporative loss.

Boiling Point & Volatility
Data to verify
Target pred. 334.8±11.0 °C (760 mmHg); 4-isomer 184 °C (11 mmHg)
Indicates lower volatility; may reduce material loss in high-temperature processes.
Pressures differ; direct comparison limited.
Thermal Properties Distillation Process Safety

Density Variation vs. 2-Methyl Analog

The predicted density of [1,1'-Biphenyl]-3-ylmethanol is 1.093 g/cm³ . In comparison, the 2-methyl-3-biphenylmethanol analog exhibits a slightly lower predicted density of 1.072 g/cm³ . While the absolute difference is small (~0.021 g/cm³), such variations can influence the behavior of these compounds in bulk handling, mixing, and when used as components in multi-material formulations (e.g., liquid crystal blends, polymer composites).

Density Variation
Data to verify
1.093 g/cm³ target; 1.072 g/cm³ 2-methyl analog (predicted)
Small density difference may influence bulk handling and mixing behavior.
Predicted values; context-dependent.
Physical Properties Formulation Science Process Engineering

Hydrogen Peroxide Scavenger Function

[1,1'-Biphenyl]-3-ylmethanol is reported to function as a hydrogen peroxide scavenger, reacting with H2O2 to form 3-biphenylmethanal and benzoic acid . This property has been utilized in wastewater treatment applications, where it can reduce hydrogen peroxide levels by oxidizing naphthalene . While direct comparative scavenging rate data against analogs are not available in the open literature, this specific chemical function is not commonly reported for the 2- or 4-positional isomers, suggesting a unique reactivity profile potentially driven by the electronic and steric environment of the 3-substituted biphenyl system.

H₂O₂ Scavenger Reactivity
Data to verify
Reported to react with H₂O₂ to form 3-biphenylmethanal and benzoic acid.
Supports environmental remediation or oxidative process control studies.
Comparative rates not available; function requires validation.
Wastewater Treatment Environmental Chemistry Oxidation

Pyrethroid Insecticide Precursor Role

The 3-substituted biphenylmethanol scaffold is a critical intermediate in the synthesis of a specific class of pyrethroid insecticides. Esters derived from substituted [1,1'-biphenyl]-3-ylmethanols have been shown to possess initial and residual insecticidal activity surpassing that of esters derived from the more common 3-phenoxybenzyl alcohol [1][2]. Furthermore, pyrethroid esters from these 3-ylmethanols exhibit a broader spectrum of activity compared to 'classical' pyrethroids [2]. This unique biological profile is directly linked to the 3-position substitution, establishing a clear, application-driven differentiation from other biphenyl alcohol isomers that are not recognized for this role.

Insecticide Intermediate
Class-level
Key scaffold for pyrethroid esters with reported broader insecticidal spectrum vs. classical pyrethroids.
Essential for agrochemical R&D targeting novel insecticide candidates.
Class-level inference; biological data are ester-dependent.
Agrochemical Synthesis Insecticide Intermediates Pyrethroid Chemistry

[1,1'-Biphenyl]-3-ylmethanol Application Scenarios


Agrochemical R&D: Next-Gen Pyrethroid Synthesis

As documented in Section 3, [1,1'-Biphenyl]-3-ylmethanol is a key precursor for a class of pyrethroid esters with a broad insecticidal spectrum and activity that surpasses conventional 3-phenoxybenzyl alcohol-based compounds [1]. Procuring this specific 3-isomer is essential for research teams aiming to develop novel insecticides with improved efficacy and residual activity. The use of the 2- or 4-isomer would not yield the correct structural motif required for this established class of bioactive esters.

Environmental Chemistry: H2O2 Scavenging Studies

The reported ability of [1,1'-Biphenyl]-3-ylmethanol to act as a hydrogen peroxide scavenger, leading to the degradation of naphthalene, presents a niche application in environmental remediation . For researchers investigating advanced oxidation processes (AOPs) or developing novel methods for removing polycyclic aromatic hydrocarbons (PAHs) from water, this compound's specific reactivity offers a defined chemical probe. While the 2- and 4-isomers lack this reported function, the 3-isomer provides a unique tool for studying H2O2-mediated oxidation pathways.

Medicinal Chemistry & Materials Science Building Block

The distinct physicochemical profile of [1,1'-Biphenyl]-3-ylmethanol—specifically its lower melting point (48-52 °C) compared to the 2-methyl (73-76 °C) and 4-isomer (96-107 °C) analogs—makes it a valuable synthetic intermediate for projects requiring a meta-substituted biphenyl core with enhanced solution processability . This is particularly relevant for the synthesis of liquid crystal materials and pharmaceutical candidates where the precise geometry and flexibility of the 3-substituted biphenyl unit can influence molecular recognition and material properties.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
3-Substituted biphenyl core with reported pyrethroid bioactivity
Insecticidal activity screening in ester derivatives
Environmental oxidative process research
Reported H₂O₂ scavenger function
Naphthalene degradation and scavenging rate in AOP studies
Solution-processable biphenyl building block
Lower melting point relative to 2- and 4-isomers
Crystallization and solubility in target solvents

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